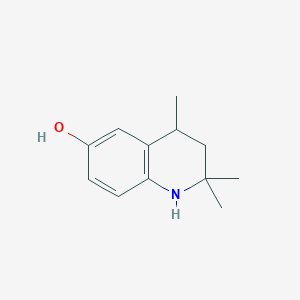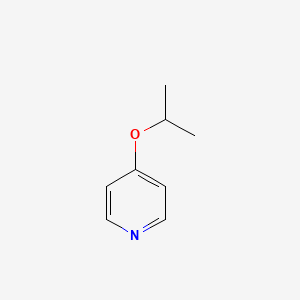
2-cyano-N-(3,4-difluorophenyl)acetamide
Descripción general
Descripción
2-cyano-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C9H6F2N2O and its molecular weight is 196.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Molecular Properties
Crystal Structure Analysis : Studies like those conducted by Praveen et al. (2013) have examined similar compounds for their crystal structures. These analyses highlight the dihedral angles and interactions between various groups within the molecules, offering insights into the molecular geometry which is crucial for understanding reactivity and potential applications.
Molecular Interactions and Reactivity : The reactivity and interaction of similar compounds have been studied, as evidenced by research such as that of Praveen et al. (2013) on 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide. Such studies focus on the hydrogen bonding and weak interactions, which are key to understanding the compound's chemical behavior.
Applications in Heterocyclic Synthesis
Building Block in Heterocyclic Compounds : Compounds like 2-cyano-N-(3,4-difluorophenyl)acetamide are used as intermediates in the synthesis of heterocyclic systems. Studies like those by Gouda (2014) and Gouda et al. (2015) describe their utility in creating novel and useful heterocyclic systems.
Synthesis of Antitumor Agents : Research like Shams et al. (2010)'s work demonstrates the potential of such compounds in synthesizing a variety of heterocyclic derivatives with significant antitumor activities.
Synthesis of Novel Compounds
Creation of New Molecular Structures : Studies like Yang Man-li (2008) have focused on synthesizing novel compounds using variants of this compound, expanding the range of available chemical entities for various applications.
Development of Bioactive Agents : Research like that of Abdel-Raheem et al. (2021) involves the synthesis of new compounds with potential bioactive properties, indicating a wide range of possible applications in biological and pharmaceutical fields.
Photovoltaic and Biochemical Studies
- Photochemical and Biochemical Analysis : Investigations like those by Mary et al. (2020) offer insights into the electronic properties and potential use in photovoltaic applications, as well as ligand-protein interactions, opening avenues in renewable energy and biochemistry.
Propiedades
IUPAC Name |
2-cyano-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLNPCGSUYAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404427 | |
| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541519-41-9 | |
| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)


![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)


